molecular formula C23H29NO2 B10956462 N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide

N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide

Cat. No.: B10956462
M. Wt: 351.5 g/mol
InChI Key: NGACDZRHLMEXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a benzamide core, and a phenoxy methyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide typically involves multiple steps:

  • Formation of the Phenoxy Methyl Intermediate

      Starting Materials: 4-(propan-2-yl)phenol and a suitable alkylating agent (e.g., methyl iodide).

      Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures.

  • Amidation Reaction

      Starting Materials: The phenoxy methyl intermediate and cyclohexylamine.

      Reaction Conditions: The reaction is typically performed in a solvent such as dichloromethane with a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the phenoxy group can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction of the amide group can yield amines.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-{[4-(methyl)phenoxy]methyl}benzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-cyclohexyl-4-{[4-(ethyl)phenoxy]methyl}benzamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

N-cyclohexyl-4-[(4-propan-2-ylphenoxy)methyl]benzamide

InChI

InChI=1S/C23H29NO2/c1-17(2)19-12-14-22(15-13-19)26-16-18-8-10-20(11-9-18)23(25)24-21-6-4-3-5-7-21/h8-15,17,21H,3-7,16H2,1-2H3,(H,24,25)

InChI Key

NGACDZRHLMEXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.